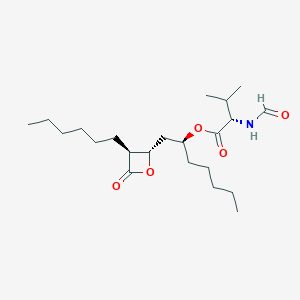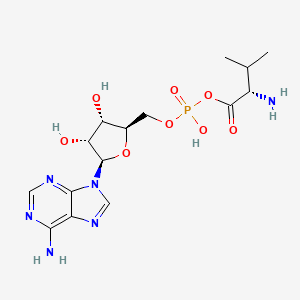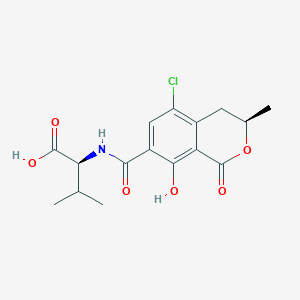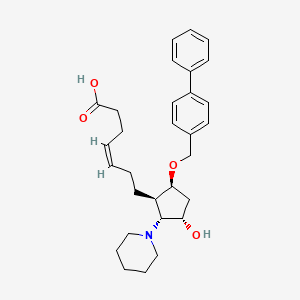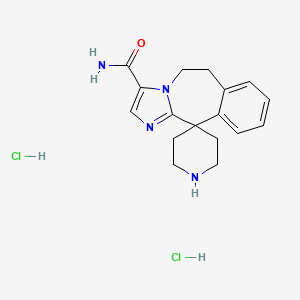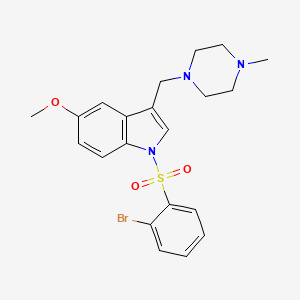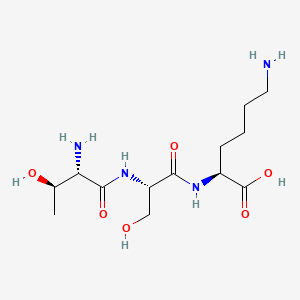
トレオニル-セリル-リシン
概要
説明
Threonyl-seryl-lysine is a tripeptide composed of the amino acids threonine, serine, and lysine. This compound is known for its role in various biological processes, including protein synthesis and post-translational modifications. It is particularly significant in the study of phosphorylation, a common reversible post-translational modification that regulates protein function and signaling pathways.
科学的研究の応用
Threonyl-seryl-lysine has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study peptide synthesis and post-translational modifications.
Biology: Threonyl-seryl-lysine is involved in the study of protein phosphorylation and its role in cellular signaling pathways. .
Medicine: The compound is studied for its potential therapeutic applications, including the development of kinase inhibitors for cancer treatment.
Industry: Threonyl-seryl-lysine is used in the production of synthetic peptides for research and pharmaceutical applications. .
作用機序
Target of Action
Threonyl-seryl-lysine is a tripeptide that primarily targets the luteinizing hormone-releasing hormone (LHRH) . LHRH is a crucial hormone in the reproductive system, responsible for the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the anterior pituitary gland .
Mode of Action
Threonyl-seryl-lysine interacts with its target, LHRH, by binding to a specific site comprised of LHRH 2-5 . This interaction can influence the activity of LHRH and subsequently the release of LH and FSH, thereby affecting the reproductive system .
Biochemical Pathways
The action of Threonyl-seryl-lysine involves the aminoacylation reaction , a fundamental process in protein biosynthesis . Aminoacyl-tRNA synthetases, such as threonyl-tRNA synthetase, catalyze this reaction by binding the cognate amino acid to the appropriate tRNA molecule . This process prepares the foundation for protein biosynthesis, which is crucial for various cellular functions .
Result of Action
The binding of Threonyl-seryl-lysine to LHRH can lead to antigonadotropic activity , which refers to the suppression of the gonadotropic hormones LH and FSH . This can have significant effects on the reproductive system, potentially influencing processes such as ovulation, spermatogenesis, and the production of sex steroids .
生化学分析
Biochemical Properties
Threonyl-seryl-lysine plays a role in biochemical reactions, particularly in the aspartate-derived amino acid pathway, which produces four essential amino acids: lysine, threonine, isoleucine, and methionine . It interacts with various enzymes and proteins, influencing the properties of key enzymes of amino acid biosynthetic pathways .
Cellular Effects
The effects of Threonyl-seryl-lysine on cells and cellular processes are complex and multifaceted. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, Threonyl-seryl-lysine exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Its mechanism of action involves a significant effect on the carbon flux through the aspartate pathway towards lysine production .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Threonyl-seryl-lysine change over time. It has a specific stability and degradation pattern, and long-term effects on cellular function have been observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of Threonyl-seryl-lysine vary with different dosages in animal models. Threshold effects have been observed in these studies, as well as toxic or adverse effects at high doses .
Metabolic Pathways
Threonyl-seryl-lysine is involved in the aspartate-derived amino acid pathway . It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
Threonyl-seryl-lysine is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, and can affect its localization or accumulation .
Subcellular Localization
The subcellular localization of Threonyl-seryl-lysine and its effects on activity or function are complex. It may include targeting signals or post-translational modifications that direct it to specific compartments or organelles .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of threonyl-seryl-lysine can be achieved through solid-phase peptide synthesis (SPPS) using 9-fluorenylmethoxycarbonyl (Fmoc) chemistry. The process involves the sequential addition of protected amino acids to a resin-bound peptide chain. The Fmoc group is used to protect the amino group of the amino acids during the synthesis. After the addition of each amino acid, the Fmoc group is removed using a base such as piperidine, allowing the next amino acid to be added. The side chains of the amino acids are protected with appropriate protecting groups to prevent unwanted reactions during the synthesis. Once the peptide chain is complete, the protecting groups are removed, and the peptide is cleaved from the resin .
Industrial Production Methods: In an industrial setting, the production of threonyl-seryl-lysine can be scaled up using automated peptide synthesizers. These machines automate the repetitive steps of SPPS, increasing efficiency and reducing the risk of human error. The use of high-performance liquid chromatography (HPLC) is essential for the purification of the synthesized peptide, ensuring high purity and yield .
化学反応の分析
Types of Reactions: Threonyl-seryl-lysine can undergo various chemical reactions, including phosphorylation, oxidation, and nucleophilic substitution. Phosphorylation of the hydroxyl groups of threonine and serine residues is a common modification that regulates protein function. Oxidation reactions can occur at the amino acid side chains, particularly at the lysine residue, which can form reactive aldehyde intermediates .
Common Reagents and Conditions:
Phosphorylation: Kinases are enzymes that catalyze the transfer of a phosphate group from adenosine triphosphate (ATP) to the hydroxyl groups of threonine and serine residues. This reaction typically occurs under physiological conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or periodate can be used to oxidize the side chains of amino acids.
Major Products:
Phosphorylation: The major products are phosphothreonine and phosphoserine, which play crucial roles in cellular signaling pathways.
Oxidation: Oxidation of lysine can lead to the formation of aldehyde intermediates, which can further react to form cross-linked proteins or other modified peptides .
類似化合物との比較
Threonyl-seryl-lysine can be compared with other phosphorylated peptides and tripeptides:
Phosphoserine-phosphothreonine-lysine: Similar to threonyl-seryl-lysine, this compound contains phosphorylated serine and threonine residues, making it a useful model for studying phosphorylation.
Seryl-threonyl-lysine: This tripeptide differs in the sequence of amino acids but shares similar properties and applications in research.
Phosphotyrosyl-seryl-lysine: This compound includes a phosphorylated tyrosine residue, which is another common site of phosphorylation in proteins
特性
IUPAC Name |
(2S)-6-amino-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N4O6/c1-7(19)10(15)12(21)17-9(6-18)11(20)16-8(13(22)23)4-2-3-5-14/h7-10,18-19H,2-6,14-15H2,1H3,(H,16,20)(H,17,21)(H,22,23)/t7-,8+,9+,10+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQPWNQRRAJHOKV-KATARQTJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90992344 | |
| Record name | N~2~-{2-[(2-Amino-1,3-dihydroxybutylidene)amino]-1,3-dihydroxypropylidene}lysine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90992344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71730-64-8 | |
| Record name | Threonyl-seryl-lysine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071730648 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N~2~-{2-[(2-Amino-1,3-dihydroxybutylidene)amino]-1,3-dihydroxypropylidene}lysine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90992344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



